

Parsaclisib half-life and intrinsic clearance

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Compound Focus: Parsaclisib

CAS No.: 1426698-88-5

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Parsaclisib Pharmacokinetic Parameters

Parameter	Value	Experimental Context
Intrinsic Clearance (CL _{int})	2.4 μ L/min/mg protein	<i>In vitro</i> incubation with Rat Liver Microsomes (RLMs) [1] [2]
Half-Life (t _{1/2})	571.3 min (approx. 9.5 hours)	<i>In vitro</i> incubation with Rat Liver Microsomes (RLMs) [1] [2]
Terminal Half-Life	8.6 - 15.0 hours	<i>In vivo</i> in rats (preclinical) and humans (clinical) [2] [3]

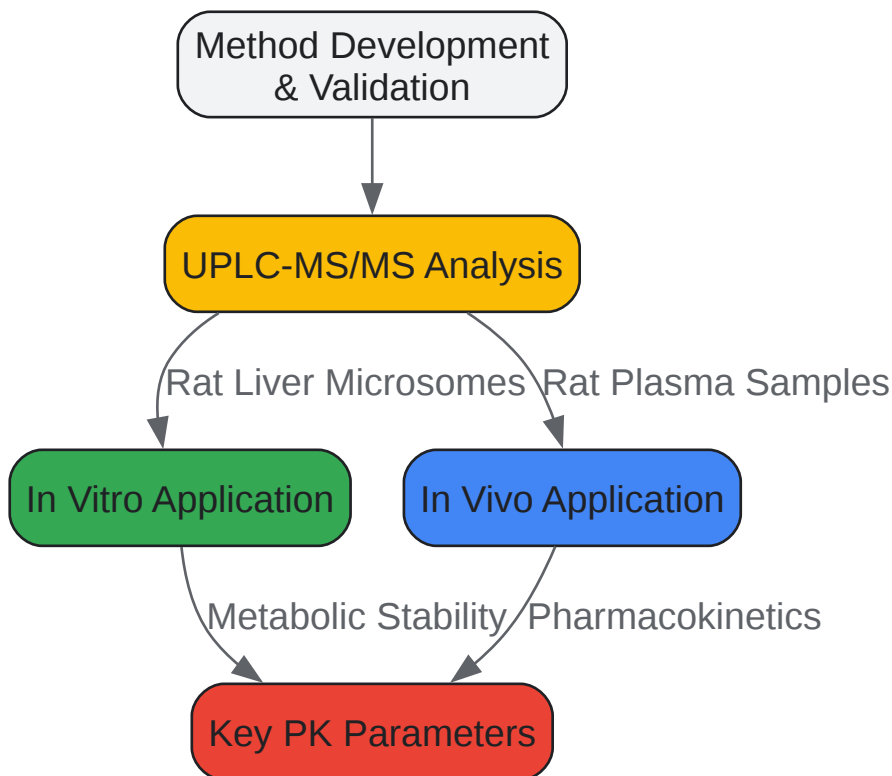
Experimental Protocol for Preclinical PK Data

The quantitative data for intrinsic clearance and half-life in the table above were derived from a specific, validated bioanalytical method. The key details of the experimental protocol are as follows [1] [2]:

- Analytical Method:** Ultra Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS).
- Chromatography:**
 - Column:** Acquity UPLC BEH C18 (2.1 mm \times 50 mm, 1.7 μ m).
 - Mobile Phase:** Acetonitrile and 0.1% formic acid in a gradient elution.

- **Flow Rate:** 0.3 mL/min.
- **Run Time:** 2.0 minutes per sample.
- **Detection:** Selective Reaction Monitoring (SRM) via triple quadrupole mass spectrometer.
 - **Parsaclisib Ion Transition:** m/z 432.92 → 150.01.
- **Sample Preparation:** Protein precipitation with acetonitrile was used to process plasma and microsomal samples.
- **In Vitro Metabolic Stability:** **Parsaclisib** (at 0.5 μ M) was incubated with Rat Liver Microsomes (RLMs at 0.5 mg/mL) in the presence of NADPH. The depletion of **parsaclisib** over time was monitored to calculate the half-life and intrinsic clearance [2].
- **In Vivo Pharmacokinetics:** The method was applied to rats following a single 2.0 mg/kg oral gavage dose. Blood samples were collected up to 48 hours post-dose to determine the pharmacokinetic trend [1] [2].

The workflow below summarizes the experimental process from method development to application in pharmacokinetic and metabolic stability studies.



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Clinical Pharmacokinetics and Context

In clinical studies, **parsaclisib** demonstrated rapid absorption and a half-life that supported its investigated dosing regimens.

- **Absorption and Half-Life:** In a Phase I/II trial (CITADEL-101), **parsaclisib** was rapidly absorbed after oral administration, reaching peak plasma concentrations within **0.5 to 1 hour**. The mean terminal half-life was reported to be between **8.6 and 15.0 hours** [3].
- **Dosing Strategy:** This pharmacokinetic profile supported the clinical dosing schedule used in subsequent trials, which typically involved an initial once-daily dosing for 8-9 weeks, followed by a maintenance phase of once-weekly dosing [4] [3] [5].

Key Takeaways for Researchers

- **Low Clearance Profile:** The low intrinsic clearance value of 2.4 $\mu\text{L}/\text{min}/\text{mg}$ protein classifies **parsaclisib** as a compound with **slow hepatic metabolism** *in vitro*, which is consistent with its relatively long *in vitro* half-life of over 9 hours [1] [2].
- **Translation to Humans:** The preclinical half-life was consistent with the **moderate half-life observed in human patients**, justifying the once-daily to once-weekly dosing schedule explored in clinical trials [2] [3].
- **Differentiated Safety Profile:** As a next-generation PI3K δ inhibitor, **parsaclisib** was designed to have a improved safety profile compared to earlier inhibitors, with studies noting a lack of clinically significant transaminitis, though adverse events like diarrhea and rash were still observed [4] [3].

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References

1. Development and validation of a UPLC-MS/MS method for the... [pubmed.ncbi.nlm.nih.gov]
2. Development and validation of a UPLC-MS/MS method for the ... [pmc.ncbi.nlm.nih.gov]
3. for R/R B-cell malignancies: Results of a phase I-II trial Parsaclisib [lymphomahub.com]
4. Parsaclisib in Japanese patients with relapsed or refractory B ... [pmc.ncbi.nlm.nih.gov]
5. FDA Considers Parsaclisib for Approval in FL, MZL, and MCL [targetedonc.com]

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